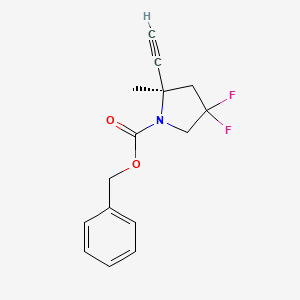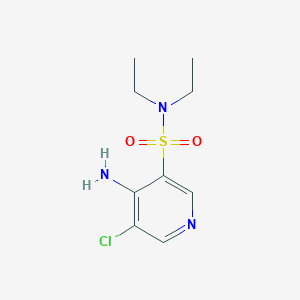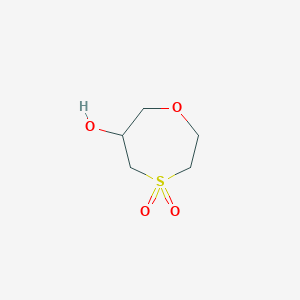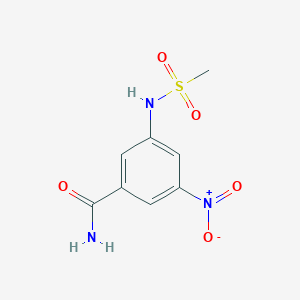
tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate: is an organic compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a pyridine ring substituted with a mercapto and a methyl group. It is primarily used in research and development settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of 6-mercapto-4-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under inert conditions to prevent oxidation of the mercapto group. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The mercapto group in tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate can undergo oxidation to form disulfides or sulfonic acids.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, where the methyl group can be replaced by other substituents.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogenating agents or other electrophiles.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Substitution: Various substituted pyridines.
Reduction: Corresponding amines.
Applications De Recherche Scientifique
Chemistry: tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex molecules. It is also used in studies involving the reactivity of mercapto and carbamate groups .
Biology and Medicine: This compound is investigated for its potential biological activities, including its role as a ligand in coordination chemistry and its interactions with biological macromolecules .
Industry: In industrial settings, this compound can be used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The carbamate group can also interact with enzymes that hydrolyze carbamates, leading to the release of the active pyridine derivative .
Comparaison Avec Des Composés Similaires
tert-Butyl (6-methylpyridin-3-yl)carbamate: Similar structure but lacks the mercapto group.
tert-Butyl ((6-chloropyridin-3-yl)methyl)carbamate: Contains a chloro group instead of a mercapto group.
tert-Butyl methyl(piperidin-4-yl)carbamate: Contains a piperidine ring instead of a pyridine ring.
Uniqueness: The presence of the mercapto group in tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate makes it unique compared to its analogs. This functional group imparts distinct reactivity and potential biological activity, making it valuable in various research applications .
Propriétés
Formule moléculaire |
C12H18N2O2S |
|---|---|
Poids moléculaire |
254.35 g/mol |
Nom IUPAC |
tert-butyl N-[(4-methyl-6-sulfanylidene-1H-pyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C12H18N2O2S/c1-8-5-10(17)13-6-9(8)7-14-11(15)16-12(2,3)4/h5-6H,7H2,1-4H3,(H,13,17)(H,14,15) |
Clé InChI |
OPSAMJROXCMKHK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=S)NC=C1CNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13015540.png)
![2-Bromo-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13015543.png)
![tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13015555.png)








![Methyl 4-(pyridin-3-yl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B13015608.png)

